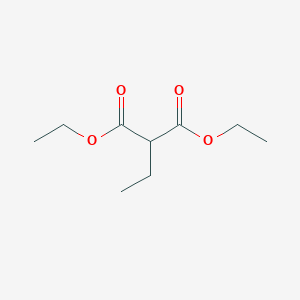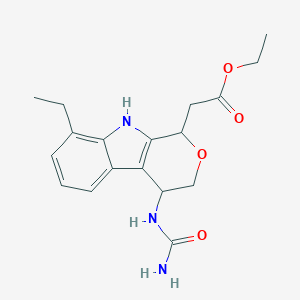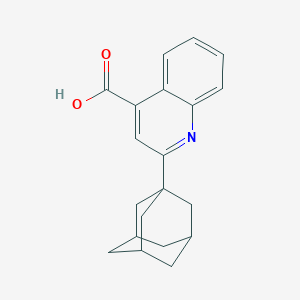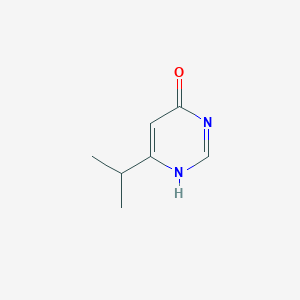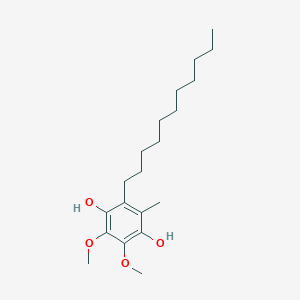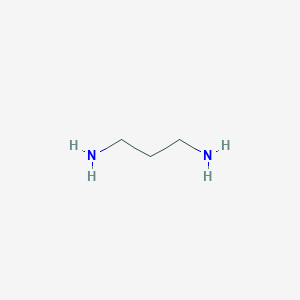
Phénamila methanesulfonate
Vue d'ensemble
Description
Le Phénamyl (méthanesulfonate) est un composé chimique connu pour son inhibition puissante et irréversible des canaux sodiques épithéliaux (ENaC). Il s'agit d'un analogue de l'amiloride et présente une efficacité plus élevée dans le blocage de ces canaux. De plus, le Phénamyl (méthanesulfonate) agit comme un inhibiteur compétitif du récepteur potentiel transitoire polycystine-3 (TRPP3), ce qui en fait un composé précieux dans diverses applications de recherche scientifique .
Applications De Recherche Scientifique
Phenamil (methanesulfonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving ion channels and cellular transport mechanisms.
Medicine: Investigated for its potential therapeutic effects in conditions like cystic fibrosis and pulmonary hypertension.
Industry: Utilized in the development of new materials and compounds with specific properties
Mécanisme D'action
Target of Action
Phenamil methanesulfonate primarily targets the Epithelial Sodium Channel (ENaC) and Transient Receptor Potential Polycystin-L (TRPP3) . ENaC is a sodium-specific ion channel involved in maintaining sodium balance, fluid volume, and blood pressure . TRPP3 is a calcium-activated channel permeable to calcium, sodium, and potassium, implicated in the regulation of pH-sensitive action potential in spinal cord neurons .
Mode of Action
Phenamil methanesulfonate acts as a potent and less reversible blocker of ENaC, with an IC50 of 400 nM . It inhibits the channel, reducing the flow of sodium ions across the cell membrane . Additionally, it serves as a competitive inhibitor of TRPP3, inhibiting TRPP3-mediated calcium transport with an IC50 of 140 nM in a calcium uptake assay .
Biochemical Pathways
Phenamil methanesulfonate’s action on ENaC and TRPP3 affects several biochemical pathways. By blocking ENaC, it influences sodium balance and fluid volume regulation . Its inhibition of TRPP3 impacts calcium signaling, which plays a crucial role in various cellular processes . Furthermore, it strongly activates the Bone Morphogenetic Protein (BMP) signaling pathway, promoting bone repair .
Result of Action
Phenamil methanesulfonate’s action results in several molecular and cellular effects. By blocking ENaC, it can influence fluid volume and blood pressure regulation . Its inhibition of TRPP3 affects calcium signaling, potentially impacting various cellular functions . Moreover, by activating the BMP signaling pathway, it can promote bone repair .
Analyse Biochimique
Biochemical Properties
Phenamil Methanesulfonate is an inhibitor of the transient receptor potential polycystin-L (TRPP3) with an IC50 value of 140 nM . It also inhibits the epithelial sodium channel (ENaC) with an IC50 value of 400 nM . These interactions with TRPP3 and ENaC highlight the compound’s role in ion transport and cellular homeostasis .
Cellular Effects
Phenamil Methanesulfonate influences various cellular processes. It decreases basal short-circuit currents in human and ovine bronchial epithelial cells . This suggests that Phenamil Methanesulfonate can modulate ion transport across the cell membrane, impacting cell function .
Molecular Mechanism
At the molecular level, Phenamil Methanesulfonate exerts its effects through binding interactions with biomolecules like TRPP3 and ENaC . By inhibiting these channels, it can influence ion flux across the cell membrane, thereby affecting cellular processes .
Dosage Effects in Animal Models
In animal models, Phenamil Methanesulfonate has been shown to reduce pulmonary artery medial wall thickness and decrease right ventricular peak pressure . These effects were observed at dosages of 15 and 30 mg/kg per day
Metabolic Pathways
It is known to interact with ion channels like TRPP3 and ENaC, which play crucial roles in cellular metabolism
Transport and Distribution
Given its known interactions with ion channels, it may be transported across cell membranes via these channels .
Subcellular Localization
As it interacts with ion channels located in the cell membrane, it is likely to be present in the vicinity of these structures
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le Phénamyl (méthanesulfonate) est synthétisé par une série de réactions chimiques impliquant la modification de l'amilorideLes conditions de réaction incluent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs spécifiques pour faciliter la réaction .
Méthodes de production industrielle : La production industrielle du Phénamyl (méthanesulfonate) suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final. Le composé est généralement produit sous forme cristalline et stocké dans des conditions contrôlées pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions : Le Phénamyl (méthanesulfonate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Le Phénamyl (méthanesulfonate) peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .
4. Applications de recherche scientifique
Le Phénamyl (méthanesulfonate) a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et études.
Biologie : Employé dans des études impliquant des canaux ioniques et des mécanismes de transport cellulaire.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans des affections comme la mucoviscidose et l'hypertension pulmonaire.
Industrie : Utilisé dans le développement de nouveaux matériaux et composés ayant des propriétés spécifiques
5. Mécanisme d'action
Le Phénamyl (méthanesulfonate) exerce ses effets principalement en inhibant les canaux sodiques épithéliaux (ENaC) et le récepteur potentiel transitoire polycystine-3 (TRPP3). L'inhibition des ENaC réduit la réabsorption du sodium dans les cellules épithéliales, ce qui peut avoir divers effets physiologiques. Le composé inhibe également le transport du calcium médié par le TRPP3, affectant l'homéostasie du calcium cellulaire. Ces actions sont médiées par une liaison spécifique aux protéines cibles, conduisant à des changements conformationnels qui bloquent le transport des ions .
Comparaison Avec Des Composés Similaires
Le Phénamyl (méthanesulfonate) est unique en raison de sa forte puissance et de son inhibition irréversible des ENaC par rapport à d'autres composés similaires tels que l'amiloride. D'autres composés similaires incluent :
Amiloride : Un inhibiteur des ENaC moins puissant et réversible.
Benzamil : Un autre analogue de l'amiloride avec une puissance et une sélectivité différentes.
Triamtérène : Un diurétique épargnant le potassium avec un mécanisme d'action différent
Le Phénamyl (méthanesulfonate) se distingue par son efficacité accrue et sa liaison irréversible, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPIZTURFVSLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017614 | |
| Record name | Phenamil methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161-94-0 | |
| Record name | Phenamil methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phenamil Methanesulfonate contribute to bone tissue regeneration?
A: While the exact mechanism of action is not fully detailed in the paper, Phenamil Methanesulfonate is known to stimulate osteoblastic differentiation and mineralization []. The research demonstrates that incorporating Phenamil Methanesulfonate into 3D-printed alginate/polycaprolactone scaffolds enhances preosteoblast (MC3T3-E1) cell viability and ALP (alkaline phosphatase) activity, indicating its potential in promoting bone tissue growth [].
Q2: What are the limitations of using Phenamil Methanesulfonate in these scaffolds?
A: The study reveals that the beneficial effects of Phenamil Methanesulfonate are concentration-dependent []. While a concentration of 3.5 μg per scaffold showed promising results, higher concentrations (5.6 μg) did not further improve cell viability or ALP activity compared to scaffolds without Phenamil Methanesulfonate []. This suggests a potential plateau or even inhibitory effect at higher concentrations, highlighting the importance of optimizing the dosage for desired outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


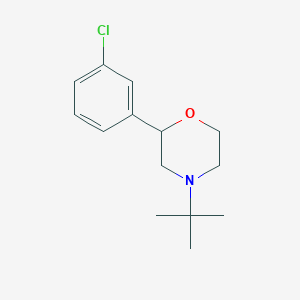
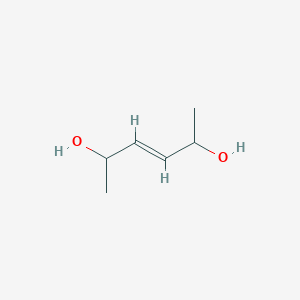
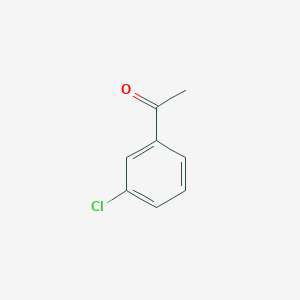
![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)

![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
